molecular formula C16H16N2O6S B1259200 N,N'-bis-(benzyloxycarbonyl)-sulfamide

N,N'-bis-(benzyloxycarbonyl)-sulfamide

Cat. No.: B1259200
M. Wt: 364.4 g/mol
InChI Key: USOUKCCKESDTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis-(benzyloxycarbonyl)-sulfamide, also known as this compound, is a useful research compound. Its molecular formula is C16H16N2O6S and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H16N2O6S

Molecular Weight

364.4 g/mol

IUPAC Name

benzyl N-(phenylmethoxycarbonylsulfamoyl)carbamate

InChI

InChI=1S/C16H16N2O6S/c19-15(23-11-13-7-3-1-4-8-13)17-25(21,22)18-16(20)24-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)

InChI Key

USOUKCCKESDTER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NS(=O)(=O)NC(=O)OCC2=CC=CC=C2

Synonyms

N-benzyloxycarbonylamino sulfone

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g of anhydrous benzyl alcohol are placed in 150 ml of absolute benzene and 7.4 g of sulfuryl diisocyanate are added dropwise accompanied by stirring. The exothermic reaction which takes place leads to a rise in the temperature to 45° C. and shortly after the start a precipitate is formed. Following the temperature drop, stirring is continued for 1 hour at ambient temperature. The resulting precipitate is suction filtered and dried at 60° C. giving a yield of 18.06 g of colorless crystals (99.2% of theory), m.p. 139°-141° C., which can be recrystallized from ethanol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
99.2%

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